4-Chloro-5-methylbenzo[d]oxazol-2-amine
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Overview
Description
4-Chloro-5-methylbenzo[d]oxazol-2-amine is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the fifth position on the benzoxazole ring.
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
A related compound, n-methylbenzo[d]oxazol-2-amine, has been shown to significantly up-regulate the metabolism of purine and pyrimidine and down-regulate sphingolipid metabolism .
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of n-methylbenzo[d]oxazol-2-amine, a related compound, have been suggested for further study to provide information for its future efficacy improvement .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Preparation Methods
The synthesis of 4-Chloro-5-methylbenzo[d]oxazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-nitroaniline and 2-bromo-5-methylphenol.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
4-Chloro-5-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
Scientific Research Applications
4-Chloro-5-methylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications
Comparison with Similar Compounds
4-Chloro-5-methylbenzo[d]oxazol-2-amine can be compared with other similar compounds in the oxazole family:
Similar Compounds: Examples include 2-methoxy-5-chlorobenzo[d]oxazole, 2-ethoxybenzo[d]oxazole, and 2-ethoxy-5-chlorobenzo[d]oxazole.
Uniqueness: The presence of the chlorine and methyl groups in this compound imparts unique chemical properties, such as increased reactivity and specific biological activity, making it distinct from other oxazole derivatives
Properties
IUPAC Name |
4-chloro-5-methyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHWEBHQLQCMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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